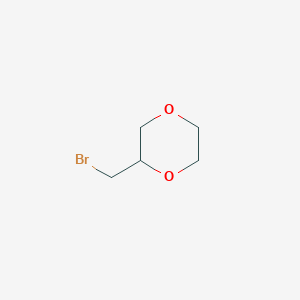
2-(溴甲基)-1,4-二噁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
U-140690有广泛的科学研究应用:
化学: 它被用作非肽类蛋白酶抑制剂及其结构-活性关系研究的模型化合物。
生物学: 该化合物用于生物学研究,以了解HIV-1蛋白酶抑制的机制和耐药性的发展。
医学: U-140690用于开发抗逆转录病毒疗法,治疗HIV-1感染,特别是对其他蛋白酶抑制剂具有抗性的患者。
准备方法
U-140690的合成涉及几个步骤:
缩合: 在四氢呋喃中用丁基锂将4 ®-苯基恶唑烷-2-酮与2 (E)-戊烯酰氯缩合,生成3-[2 (E)-戊烯酰基]-3 ®-苯基恶唑烷-2-酮。
加成: 将该中间体在二甲基亚砜/四氢呋喃中用3-[双(三甲基硅烷基)氨基]苯基溴化镁和溴化铜(I)处理,得到加成产物。
消除和苄基化: 在温和的酸性条件下消除硅基,并将所得胺用苄基溴处理,得到二苄基化的胺衍生物。
酰化: 在碱性条件下,用2-甲氧基-2-甲基-1,3-二氧戊环和四氯化钛在二氯甲烷中对该衍生物进行区域选择性酰化,得到二酮。
环化: 在二氯甲烷中用丁醇钛(IV)将二酮与1-苯基-3-己酮缩合,然后在四氢呋喃中用叔丁醇钾进行环化,得到二氢吡喃酮。
脱苄基化和磺化: 用氢气在碳上钯催化剂存在下在甲醇/乙酸乙酯中对二氢吡喃酮进行脱苄基化,最终用5-(三氟甲基)吡啶-2-磺酰氯在吡啶/二氯甲烷中对游离胺进行磺化
化学反应分析
U-140690经历了几种类型的化学反应:
氧化: 该化合物可以发生氧化反应,特别是在羟基处,导致形成酮或醛。
还原: 还原反应可以在羰基处发生,将其转化为醇。
取代: 磺酰胺基团可以参与亲核取代反应,其中磺酰基被其他亲核试剂取代。
环化: 该化合物可以发生环化反应,根据反应条件和试剂的不同,形成各种环状结构。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。 这些反应形成的主要产物包括酮、醇和取代的磺酰胺 .
作用机制
U-140690通过抑制HIV-1蛋白酶发挥作用,该酶对病毒颗粒的成熟至关重要。该化合物结合蛋白酶的活性位点,阻止病毒多蛋白裂解成功能蛋白。这种抑制破坏了成熟的、具有传染性的病毒颗粒的形成,从而降低了感染者的病毒复制和负荷。 所涉及的分子靶标包括HIV-1蛋白酶和病毒多蛋白 .
相似化合物的比较
U-140690在HIV-1蛋白酶抑制剂中是独特的,因为它具有非肽类结构,并且对耐药菌株具有高度效力。类似的化合物包括:
利托那韦: 另一种蛋白酶抑制剂,但具有肽模拟结构。
沙奎那韦: 一种肽模拟蛋白酶抑制剂,具有不同的结合亲和力和耐药性特征。
茚地那韦: 一种肽模拟蛋白酶抑制剂,用于HIV-1感染的联合疗法。
与这些化合物相比,U-140690具有改善的药代动力学特性,包括更好的口服生物利用度和更长的半衰期,使其成为抗逆转录病毒治疗的有价值选择 .
生物活性
2-(Bromomethyl)-1,4-dioxane is a compound that has garnered attention due to its potential biological activity and applications in various fields such as medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
2-(Bromomethyl)-1,4-dioxane is characterized by its dioxane ring structure with a bromomethyl substituent. This unique configuration contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C5H8BrO2, and it possesses the following structural features:
- Dioxane Ring : A six-membered ring containing two oxygen atoms.
- Bromomethyl Group : A bromine atom attached to a methylene group, which can participate in nucleophilic substitution reactions.
The biological activity of 2-(Bromomethyl)-1,4-dioxane is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a nucleophile , participating in substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. The specific mechanism of action is still under investigation, but it is believed to involve:
- Alkylation of Nucleophiles : The bromomethyl group can react with nucleophilic sites on proteins or DNA, potentially leading to functional changes in these biomolecules.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes by modifying their active sites.
Pharmacological Potential
Studies have explored the pharmacological potential of dioxane derivatives, including 2-(Bromomethyl)-1,4-dioxane. Preliminary findings suggest that this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacteria and fungi, indicating potential use as antimicrobial agents.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
Environmental Impact
Research has highlighted the environmental implications of 1,4-dioxane compounds, including 2-(Bromomethyl)-1,4-dioxane. A case study focused on the remediation of contaminated groundwater revealed that point-of-entry (POE) systems effectively reduced concentrations of dioxanes, including 1,4-dioxane derivatives. Key findings include:
- Treatment Efficacy : Granular activated carbon (GAC) systems successfully lowered dioxane levels below detection limits in several residential properties .
- Long-term Monitoring : Continuous monitoring indicated sustained removal efficiency over time.
Data Table: Biological Activity Overview
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Efficacy against certain pathogens | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzymatic Inhibition | Potential modification of enzyme activity |
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of 2-(Bromomethyl)-1,4-dioxane. These investigations aim to elucidate structure-activity relationships (SAR) and optimize biological efficacy. Notable findings include:
- Structure-Activity Relationships : Variations in substituents on the dioxane ring significantly impact biological activity and toxicity profiles.
- Toxicological Assessments : Toxicity studies indicate that while some derivatives exhibit promising bioactivity, they may also pose risks at higher concentrations .
属性
IUPAC Name |
2-(bromomethyl)-1,4-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQREFZXMNKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339058-38-6 |
Source


|
| Record name | 2-(bromomethyl)-1,4-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














